The synthesis of CMX-2043 involves the modification of alpha-lipoic acid to enhance its cytoprotective properties. The compound is prepared under current Good Manufacturing Practice (cGMP) conditions, ensuring the quality and consistency of the drug product. Specifically, CMX-2043 is formulated at a concentration of 10 mg/mL in a buffered sodium phosphate saline solution with a pH range of 6.8–7.6 . The synthesis process includes the use of high-performance liquid chromatography (HPLC) for quality control, where CMX-2043 is eluted at approximately 14.0 minutes during analysis .
The molecular structure of CMX-2043 can be described as follows:
The structure features a dithiolane ring and various functional groups that contribute to its biological activity, including amide and carboxylic acid functionalities .
CMX-2043 exhibits several chemical reactions that are pivotal to its mechanism of action. The compound demonstrates antioxidant properties by scavenging reactive oxygen species and modulating various signaling pathways involved in cellular survival and apoptosis. In vitro studies have shown that CMX-2043 can activate protein kinase B (Akt) phosphorylation pathways, essential for cell survival during oxidative stress conditions .
The compound's interactions with specific receptors and enzymes have been assessed through various receptor screening assays, indicating its potential to influence multiple biochemical pathways .
The mechanism of action for CMX-2043 centers on its ability to provide cytoprotection through antioxidant effects and modulation of intracellular signaling pathways. It enhances the activation of insulin receptor kinase and promotes phosphorylation of Akt, which plays a crucial role in cell survival mechanisms during ischemia-reperfusion injury . Studies have demonstrated that CMX-2043 is more effective than its parent compound, alpha-lipoic acid, in activating these protective pathways at lower concentrations .
CMX-2043 possesses several notable physical and chemical properties:
These properties suggest that CMX-2043 has moderate hydrophilicity and can interact favorably with biological membranes, which may facilitate its cellular uptake .
CMX-2043 has significant potential applications in scientific research and clinical settings:
CMX-2043, chemically designated as (S)-4-(5-((R)-1,2-dithiolane-3-yl)pentanamido)-5-(((S)-1-carboxyethyl)amino)-5-oxopentanoic acid, has the molecular formula C₁₆H₂₆N₂O₆S₂ and a molecular weight of 406.52 g/mol [2] [9]. Its structure comprises three distinct regions:
The synthesis of CMX-2043 leverages established methods for α-lipoic acid derivatives but incorporates stereoselective steps to generate the required (R) configuration at the dithiolane ring's C3 position (equivalent to C6 in ALA numbering) and the (S) configurations within the glutamyl-alanine moiety [9] [10]. While detailed synthetic routes are proprietary, the process likely involves:
Table 1: Key Structural Features of CMX-2043 vs. α-Lipoic Acid
Feature | CMX-2043 | α-Lipoic Acid (ALA) |
---|---|---|
Core Structure | (R)-1,2-Dithiolane ring + Pentanoic acid linker + L-Glutamyl-L-alanine derivative | (R)-1,2-Dithiolane-3-pentanoic acid |
Molecular Formula | C₁₆H₂₆N₂O₆S₂ | C₈H₁₄O₂S₂ |
Molecular Weight | 406.52 g/mol | 206.33 g/mol |
Key Functional Groups | Cyclic disulfide, Amide (x2), Carboxylic acid (x2) | Cyclic disulfide, Carboxylic acid |
Chiral Centers | 3 [(R) at dithiolane C3, (S) in Glu, (S) in Ala] | 1 [(R) at dithiolane C3 (C6 in ALA)] |
Primary Source | Synthetic | Naturally occurring (isolated), also synthetic |
The development of CMX-2043 is rooted in seven decades of research on α-lipoic acid (thioctic acid), first isolated from liver in 1951 [3]. ALA's identification as an essential mitochondrial cofactor (the "acetate-replacing factor" or "pyruvate oxidation factor") for enzymes like pyruvate dehydrogenase established its fundamental role in energy metabolism [3] [7]. Its structure—an 8-carbon fatty acid with a cyclic disulfide bridge between C6 and C8—was confirmed in the early 1950s through synthesis by Bullock et al. and Reed et al. [3]. Crucially, the (R)-enantiomer was identified as the biologically active form naturally conjugated to lysine residues in enzymes via an amide linkage, forming a lipoyl domain that acts as a "swinging arm" shuttling intermediates [3] [7].
The recognition of ALA's potent antioxidant properties beyond its cofactor role, particularly its ability to neutralize diverse free radicals (hydroxyl, peroxyl, singlet oxygen) and regenerate vitamins C and E, spurred interest in its therapeutic potential [3] [7]. However, limitations like rapid metabolism, poor bioavailability, and modest effects on specific signaling pathways prompted efforts to create analogues with enhanced properties:
Table 2: Evolution of Key α-Lipoic Acid-Derived Compounds
Time Period | Key Development | Significance |
---|---|---|
1951 | Isolation of ALA from liver by Reed et al. | Identification of a critical metabolic cofactor ("pyruvate oxidation factor"). |
Early 1950s | Structural elucidation (cyclic disulfide, C8 chain, carboxylic acid) | Enabled rational synthesis and study. |
1952-1956 | First total syntheses (racemic) by Bullock et al., Soper et al., Reed et al. | Confirmed structure; provided material for research. Established key routes (e.g., via keto acids, dibenzyl). |
1956 | Determination of absolute configuration (C6(R)) by Mislow | Highlighted importance of chirality; shifted focus to (R)-enantiomer (R-ALA). |
1980s-1990s | Improved enantioselective syntheses & chiral resolution methods | Made (R)-ALA more accessible; facilitated clinical studies. |
2000s-Present | Rational design of analogues (e.g., ester derivatives, amide conjugates) | Aimed to overcome limitations (bioavailability, potency, stability). CMX-2043 (lipoic acid + dipeptide) created. |
2010s-Present | Preclinical/clinical evaluation of CMX-2043 | Demonstrated superior potency over ALA in Akt activation, antioxidant capacity, and IRI protection [6]. |
Ischemia-reperfusion injury (IRI) is a complex pathophysiological process occurring when blood supply is restored (reperfusion) to tissues previously deprived of oxygen (ischemia). Paradoxically, reperfusion itself triggers cascades causing further damage. Two primary interconnected mechanisms drive IRI: oxidative stress and dysregulated cell death signaling. CMX-2043 was rationally designed to simultaneously address both arms of this pathology [4] [6] [10].
Table 3: Key Molecular Pathways Targeted by CMX-2043 in IRI
Pathway/Target | Effect of CMX-2043 | Consequence in IRI | Evidence |
---|---|---|---|
ROS Scavenging | Direct neutralization of hydroxyl, peroxyl radicals; Regenerates Vit C, E, glutathione | Reduces oxidative damage to lipids, proteins, DNA; Limits inflammation. | Higher peroxyl radical absorbance vs. ALA [2] [6]. |
Insulin Receptor Kinase (IRK) | Activation (EC₅₀ = 35 μM) | Initiates downstream survival signaling (PI3K/Akt). | In vitro kinase assays [2] [6]. |
PI3K/Akt Pathway | Potent activation of Akt phosphorylation (Ser473) via PI3K. | Inhibits apoptosis (Bad, caspase-9), modulates glucose uptake, promotes cell survival. | Blocked by LY294002 (PI3Ki); Immunofluorescence in H9c2 cells [6]. |
Intracellular Ca²⁺ Homeostasis | Diminishes pathological rise in cytosolic [Ca²⁺]. | Prevents mitochondrial permeability transition pore opening & cell death. | Concentration-dependent effect in CHO cells [6]. |
Spleen Tyrosine Kinase (Syk)/Tie2 | Weak inhibition | Potential modulation of inflammation/angiogenesis (lesser role than Akt/IRK). | In vitro inhibition at 1.5 μM [2]. |
The rationale for CMX-2043 is thus its engineered ability to simultaneously quench the destructive oxidative burst at reperfusion and actively engage endogenous cytoprotective signaling cascades, particularly Akt, offering a multifaceted defense against IRI across organ systems (heart, kidney, brain) [4] [6] [8]. Its development represents a targeted application of medicinal chemistry to enhance the therapeutic profile of a natural cytoprotective cofactor.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7